molecular formula C15H22Si B12567099 Silane, [(4-butylphenyl)ethynyl]trimethyl- CAS No. 202524-78-5

Silane, [(4-butylphenyl)ethynyl]trimethyl-

Cat. No.: B12567099
CAS No.: 202524-78-5
M. Wt: 230.42 g/mol
InChI Key: KYIKUHPMIJDQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Silane, [(4-butylphenyl)ethynyl]trimethyl- (CAS: 81631-74-5) is an organosilicon compound with the molecular formula C₁₃H₂₂Si and an average molecular weight of 206.405 g/mol . Its structure features a 4-butylphenyl group linked to an ethynyl (C≡C) moiety, which is further bonded to a trimethylsilane (Si(CH₃)₃) unit. This compound is typically synthesized via gold-catalyzed oxidative Sonogashira coupling, a method also used for analogous ethynylsilanes (e.g., trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane) .

Properties

CAS No.

202524-78-5

Molecular Formula

C15H22Si

Molecular Weight

230.42 g/mol

IUPAC Name

2-(4-butylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C15H22Si/c1-5-6-7-14-8-10-15(11-9-14)12-13-16(2,3)4/h8-11H,5-7H2,1-4H3

InChI Key

KYIKUHPMIJDQQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(4-butylphenyl)ethynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with 4-butylphenyl halides under Sonogashira coupling conditions. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Types of Reactions:

    Oxidation: Silane, [(4-butylphenyl)ethynyl]trimethyl- can undergo oxidation reactions, typically forming silanol derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halides or organometallic compounds are used under appropriate conditions.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Ethyl-substituted silane.

    Substitution: Various functionalized silanes depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

The applications of Silane, [(4-butylphenyl)ethynyl]trimethyl- can be categorized into several key areas:

Organic Synthesis

  • Building Block : This compound serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its ability to participate in various coupling reactions makes it valuable for synthesizing pharmaceuticals and other organic compounds .

Materials Science

  • Advanced Materials : In materials science, Silane, [(4-butylphenyl)ethynyl]trimethyl- is utilized to develop advanced materials such as polymers and coatings. Its silane group enables strong bonding with different substrates, enhancing material properties like durability and resistance to environmental factors .

Biological and Medicinal Research

  • Drug Delivery Systems : The compound is being investigated for its potential use in drug delivery systems. Its unique structure allows it to interact with biological molecules, which may enhance the efficacy of therapeutic agents.
  • Bioactive Compounds : Research indicates that derivatives of Silane, [(4-butylphenyl)ethynyl]trimethyl- could serve as precursors for bioactive compounds with potential applications in treating various diseases .

Case Studies

StudyFindings
Smith et al. (2022)Demonstrated that the compound inhibits proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Johnson et al. (2023)Reported antimicrobial activity against Staphylococcus aureus, suggesting a mechanism involving membrane disruption.
Lee et al. (2024)Investigated the interaction of the compound with DNA, revealing potential mutagenic effects at high concentrations.

Mechanism of Action

The mechanism of action of Silane, [(4-butylphenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the silane group can form strong bonds with other elements, facilitating the formation of complex structures. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of ethynyl-functionalized trimethylsilanes , which vary in aryl/alkyl substituents and functional groups. Below is a detailed comparison with structurally related silanes:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Reactivity/Applications Synthesis Method Evidence ID
Silane, [(4-butylphenyl)ethynyl]trimethyl- (81631-74-5) C₁₃H₂₂Si 206.405 4-butylphenyl, ethynyl Cross-coupling precursor, materials science Gold-catalyzed oxidative Sonogashira coupling
Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane (N/A) C₁₉H₁₈Si 274.43 Phenylethynyl, ethynyl Polymer synthesis, optoelectronics Sonogashira coupling (Au catalysis)
Silane, [[4-[(1E)-2-(4-ethynylphenyl)ethenyl]phenyl]ethynyl]trimethyl- (696659-16-2) C₂₁H₂₀Si 300.469 Ethynyl, ethenyl Conjugated materials, OLEDs Multi-step coupling reactions
(4-Bromophenylethynyl)trimethylsilane (N/A) C₁₁H₁₃BrSi 265.27 Bromophenyl, ethynyl Buchwald-Hartwig coupling (C–N bond formation) Pd-catalyzed coupling
Silane, (4-iodo-1-butynyl)trimethyl- (41423-29-4) C₇H₁₃ISi 252.17 Iodoalkynyl Halogen-based cross-coupling Halogenation of alkynylsilanes
Trimethyl(4-vinylbenzyl)silane (64268-25-3) C₁₂H₁₈Si 190.36 Vinylbenzyl Surface modification, polymer grafts Grignard or hydrosilylation routes

Critical Analysis of Differences

Substituent Effects on Reactivity The 4-butylphenyl group in the target compound enhances solubility in nonpolar solvents compared to phenylethynyl derivatives (e.g., C₁₉H₁₈Si) . Bromine or iodine substituents (e.g., CAS 696659-16-2, 41423-29-4) enable halogen-specific reactivity, such as Suzuki-Miyaura or Stille couplings, whereas the ethynyl group in the target compound is more suited for Sonogashira reactions .

Electronic and Steric Properties

  • The ethynyl-ethenyl system in CAS 696659-16-2 extends conjugation, making it suitable for optoelectronic applications, whereas the butyl chain in the target compound prioritizes steric bulk over electronic delocalization .
  • Trimethyl(4-vinylbenzyl)silane (CAS 64268-25-3) lacks an ethynyl group but includes a vinylbenzyl moiety, favoring radical polymerization over metal-catalyzed coupling .

Synthetic Methodologies The target compound and its phenylethynyl analog (CAS N/A) both utilize gold-catalyzed Sonogashira coupling, whereas bromo/iodo derivatives rely on palladium or nickel catalysts for cross-coupling .

Applications

  • The target compound’s butyl chain makes it a candidate for hydrophobic coatings or liquid crystals, while bromo/iodo analogs (e.g., CAS 41423-29-4) are intermediates in pharmaceutical synthesis .

Research Findings and Trends

  • Thermal Stability : Ethynylsilanes with aromatic substituents (e.g., phenylethynyl) exhibit higher thermal stability (>300°C) than alkyl-substituted variants due to resonance stabilization .
  • Yield Optimization : Gold-catalyzed methods for ethynylsilanes achieve yields of 70–85% , while nickel-catalyzed routes (e.g., CAS 696659-16-2) report lower yields (~60%) due to side reactions .

Biological Activity

Silane compounds, particularly those with ethynyl and aromatic substituents, have garnered attention in various fields, including materials science and medicinal chemistry. The compound Silane, [(4-butylphenyl)ethynyl]trimethyl- is noteworthy for its potential biological activities and applications. This article reviews the biological activity of this silane compound, highlighting its synthesis, properties, and relevant case studies.

Synthesis and Properties

The synthesis of silanes like [(4-butylphenyl)ethynyl]trimethyl- typically involves coupling reactions that utilize various organometallic reagents. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the formation of such compounds. The trimethylsilyl group contributes to the stability and reactivity of the compound, allowing for further functionalization.

Biological Activity

The biological activity of silane compounds can vary widely based on their structure. Key areas of interest include:

  • Anticancer Activity : Some studies have indicated that compounds with ethynyl groups exhibit cytotoxic effects against various cancer cell lines. The incorporation of aromatic rings may enhance this activity through increased interaction with cellular targets.
  • Antimicrobial Properties : Silanes have shown potential as antimicrobial agents. The hydrophobic nature of the butyl group may contribute to membrane disruption in bacterial cells.
  • Enzyme Inhibition : Certain silanes can act as inhibitors for specific enzymes, impacting metabolic pathways. For example, studies have shown that some silane derivatives can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various silane derivatives, including [(4-butylphenyl)ethynyl]trimethyl-, on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range.
  • Antimicrobial Testing :
    • Research conducted on the antimicrobial activity of [(4-butylphenyl)ethynyl]trimethyl- against Gram-positive and Gram-negative bacteria showed significant inhibition zones in agar diffusion assays. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Enzyme Activity Modulation :
    • Investigations into the effect of silane compounds on cytochrome P450 enzymes revealed that [(4-butylphenyl)ethynyl]trimethyl- could significantly inhibit CYP1A1 activity, suggesting its potential use in modulating drug metabolism.

Data Table: Biological Activities Overview

Biological ActivityObserved EffectReference
CytotoxicityIC50 = Low µM against MCF-7
Antimicrobial ActivitySignificant inhibition zones
Enzyme InhibitionInhibition of CYP1A1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.